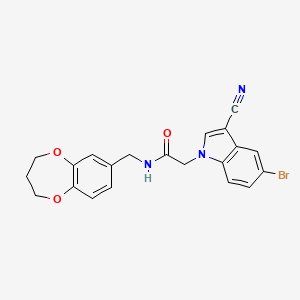![molecular formula C23H27N3O5S B11238516 7-methyl-5-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11238516.png)
7-methyl-5-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHANESULFONYL-7-METHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings, and is further functionalized with methanesulfonyl, methyl, and pyrrolidine groups.
Preparation Methods
The synthesis of 5-METHANESULFONYL-7-METHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methanesulfonyl, methyl, and pyrrolidine groups through various organic reactions such as sulfonation, alkylation, and amide formation.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-METHANESULFONYL-7-METHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate these reactions.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a lead compound in drug discovery.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 5-METHANESULFONYL-7-METHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activity. Examples of similar compounds include:
Benzoxazepine Derivatives: Compounds with variations in the substituents on the benzoxazepine core.
Pyrrolidine-Containing Compounds: Molecules featuring the pyrrolidine ring, which is known for its versatility in drug discovery.
Properties
Molecular Formula |
C23H27N3O5S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
7-methyl-5-methylsulfonyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C23H27N3O5S/c1-16-9-10-20-19(15-16)26(32(2,29)30)14-11-21(31-20)22(27)24-18-8-4-3-7-17(18)23(28)25-12-5-6-13-25/h3-4,7-10,15,21H,5-6,11-14H2,1-2H3,(H,24,27) |
InChI Key |
GISJXUACHGSSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11238448.png)

![N-(2,6-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238457.png)
![N~6~-(3-ethoxypropyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238459.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11238480.png)
![N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238482.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11238483.png)
![N-[2-(diethylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238487.png)
![2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B11238489.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11238500.png)
![2-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B11238513.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone](/img/structure/B11238514.png)
